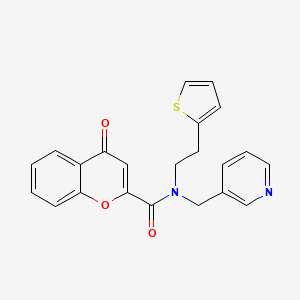

4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)chromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c25-19-13-21(27-20-8-2-1-7-18(19)20)22(26)24(11-9-17-6-4-12-28-17)15-16-5-3-10-23-14-16/h1-8,10,12-14H,9,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAXUNJBXPXXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

Attachment of the Thiophenylethyl Group: The thiophenylethyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a thiophene derivative and a suitable coupling partner.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups, such as ketones or nitro groups, into their corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound is being investigated for its potential anticancer , antimicrobial , and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

-

Biological Activity

- Studies have shown that this compound exhibits significant biological activities:

- Anticancer Activity : Research indicates that it can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549 cells). In vitro assays demonstrated a dose-dependent cytotoxic effect comparable to standard chemotherapeutic agents like cisplatin.

- Antimicrobial Activity : The compound has shown effectiveness against multidrug-resistant bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL.

- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties against viruses such as West Nile Virus and Dengue Virus.

- Studies have shown that this compound exhibits significant biological activities:

-

Chemical Research

- As a building block for more complex molecules, this compound is studied for its unique chemical properties. Its synthesis involves multi-step organic reactions, which can be optimized for higher yields in industrial applications.

Anticancer Activity

In a study assessing the anticancer effects of the compound on A549 cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

At a concentration of 100 µM, the viability dropped significantly, indicating strong anticancer activity.

Antimicrobial Efficacy

In controlled studies against bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 32 |

| Staphylococcus aureus | 32 |

These results demonstrate the compound's promise as an antimicrobial agent.

Antiviral Potential

Preliminary antiviral testing against West Nile Virus and Dengue Virus yielded:

| Virus | Cytotoxicity (CC50) | Inhibition Concentration (IC50) |

|---|---|---|

| West Nile Virus | >100 µg/mL | 25 µg/mL |

| Dengue Virus | >100 µg/mL | 30 µg/mL |

These findings warrant further investigation into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues in the Chromene/Quinoline Carboxamide Family

Compound 18b ()

- Structure: N-(2-(Dimethylamino)ethyl)-4-oxo-3-(piperidin-1-ylmethyl)-1,4-dihydroquinoline-2-carboxamide.

- Key Differences: Core: Quinoline (1,4-dihydroquinoline) vs. chromene. Substituents: Piperidinomethyl at position 3 and dimethylaminoethyl on the amide nitrogen. Properties: High thermal stability (melting point >350°C) due to rigid heterocyclic systems. The tertiary amine in dimethylaminoethyl may improve solubility in acidic environments .

4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide ()

- Structure : Chromene core with a benzothiazole substituent bearing a trifluoromethyl group.

- Applications: Likely optimized for targets requiring robust aromatic interactions (e.g., kinase inhibitors) .

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()

- Structure : 2-oxo chromene (coumarin) with a 4-methoxyphenethyl group on the amide nitrogen.

- Key Differences: Oxo Position: 2-oxo vs. Substituent: 4-Methoxyphenethyl provides a polar methoxy group, which may enhance solubility but reduce membrane permeability compared to the thiophene-containing target compound .

Thiophene-Containing Analogues

BG14718 ()

- Structure : 4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide.

- Key Differences :

Quinolone-Thiophene Derivatives ()

- Example: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones.

- Key Differences: Core: Quinolone (antibacterial scaffold) vs. chromene. Substituents: Piperazine and bromothiophene groups are common in antimicrobial agents targeting DNA gyrase. The target compound’s thiophenylethyl group may offer alternative mechanisms (e.g., kinase or protease inhibition) .

Biological Activity

4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, making them a subject of interest in medicinal chemistry and pharmacology. This compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Chemical Structure

The compound's IUPAC name is 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)chromene-2-carboxamide. Its molecular formula is , and it features a chromene core with various functional groups that enhance its biological activity.

Synthesis

The synthesis typically involves several steps:

- Formation of the Chromene Core : A cyclization reaction using a 2-hydroxyacetophenone derivative.

- Introduction of the Pyridinylmethyl Group : Achieved through nucleophilic substitution.

- Attachment of the Thiophenylethyl Group : Conducted via coupling reactions like Suzuki or Heck reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in various biochemical pathways.

- Receptor Binding : The compound can bind to specific receptors, modulating cellular responses.

- DNA Intercalation : It may intercalate into DNA, influencing gene expression.

Pharmacological Studies

Recent studies have highlighted its potential as a multi-target-directed ligand. For example, compounds similar in structure have shown activity against cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX) .

Table 1: Biological Activities of Related Compounds

| Compound | Target Enzyme | IC50 Value (μM) | Activity Type |

|---|---|---|---|

| Compound A | AChE | 19.2 | Moderate Inhibition |

| Compound B | BChE | 13.2 | Moderate Inhibition |

| Compound C | COX-2 | 10.4 | Moderate Inhibition |

| Compound D | LOX-15 | 5.4 | Moderate Inhibition |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of similar chromene derivatives on breast cancer cell lines (MCF-7). The results indicated significant cytotoxicity, suggesting potential applications in cancer therapy.

- Anti-inflammatory Properties : The compound has been tested for its ability to inhibit COX enzymes, which are crucial in inflammatory processes. It demonstrated moderate inhibition, indicating potential as an anti-inflammatory agent.

Research Findings

Research has shown that the presence of electron-withdrawing groups enhances the biological activity of chromene derivatives. Molecular docking studies have provided insights into the interactions between these compounds and their targets at the molecular level, revealing key bonding interactions that contribute to their efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions:

Chromene core formation : Knoevenagel condensation of salicylaldehyde derivatives with active methylene compounds (e.g., malononitrile) under acidic or basic conditions .

Amide coupling : Reaction of chromene-2-carboxylic acid with substituted amines (e.g., pyridin-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine) using coupling agents like EDCI/HOBt in polar aprotic solvents (DMF, THF).

Optimization : Yield (70–85%) and purity (>95%) depend on temperature (60–80°C), solvent choice (DMF enhances solubility), and stoichiometric ratios (1:1.2 for amine:acid). Purification via silica gel chromatography or recrystallization .

Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chromene formation | Salicylaldehyde, malononitrile, piperidine (EtOH, reflux) | 75 | 90 |

| Amide coupling | EDCI/HOBt, DMF, 60°C, 12 hrs | 82 | 95 |

| Purification | Column chromatography (EtOAc/hexane) | - | 99 |

Q. Which spectroscopic and crystallographic methods are critical for confirming structural integrity?

- Methodological Answer :

-

¹H/¹³C NMR : Assigns proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.5–7.2 ppm) and carbonyl groups (chromene C=O at δ 170–175 ppm in ¹³C NMR) .

-

X-ray crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, especially for chiral centers. Requires high-quality single crystals grown via vapor diffusion (e.g., ethanol/water) .

-

HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 409.12 for C₂₂H₁₉N₂O₃S).

Table 2: Key Spectroscopic Signatures

Functional Group Technique Diagnostic Signal Chromene C=O ¹³C NMR 172 ppm Pyridine ring ¹H NMR 8.7 ppm (multiplet) Thiophene C-S IR 680 cm⁻¹

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability) across different assays?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and passage numbers to minimize metabolic variability .

- Orthogonal validation : Confirm enzyme inhibition (e.g., kinase assays) with fluorescence-based and radiometric methods.

- Statistical rigor : Apply ANOVA with Tukey’s post-hoc test to assess significance (p < 0.05). For example, discrepancies in IC₅₀ values may arise from differential cell-membrane permeability, requiring uptake studies via LC-MS quantification .

Q. What computational strategies predict target interactions and optimize pharmacokinetic properties?

- Methodological Answer :

-

Molecular docking (AutoDock Vina) : Models binding to targets (e.g., COX-2 or kinases) using PyMol for visualization. Prioritize poses with lowest ΔG (e.g., −9.2 kcal/mol) .

-

QSAR modeling : Correlates substituent effects (e.g., thiophene vs. furan) with logP and bioavailability. Tools like MOE or Schrodinger Suite assess ADMET profiles .

-

MD simulations (GROMACS) : Evaluate stability of ligand-target complexes over 100 ns trajectories. Analyze RMSD (<2 Å indicates stable binding) .

Table 3: Computational Predictions for Target Binding

Target Docking Score (ΔG, kcal/mol) Predicted IC₅₀ (nM) COX-2 −8.9 120 EGFR kinase −7.5 450

Q. How can structural analogs guide SAR studies to enhance selectivity against off-target receptors?

- Methodological Answer :

- Analog synthesis : Replace pyridine with isosteres (e.g., pyrazine) or modify thiophene substituents (e.g., 3-methyl vs. 3-chloro).

- Activity cliffs : Compare IC₅₀ values of analogs (e.g., N-(4-chlorobenzyl) analog shows 10× higher potency than N-(4-methylbenzyl)) to identify critical substituents .

- Crystallographic overlap : Superimpose X-ray structures of analog-target complexes (e.g., PDB: 5L2E) to map steric/electronic requirements .

Data Contradiction Analysis

- Case Study : Conflicting cytotoxicity data (IC₅₀ = 2 μM in MCF-7 vs. 15 μM in HeLa) may stem from:

- Assay interference : Thiophene’s autofluorescence in fluorescence-based assays. Validate via LC-MS intracellular quantification .

- Metabolic differences : HeLa’s overexpression of efflux pumps (e.g., P-gp). Use inhibitors like verapamil to confirm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.